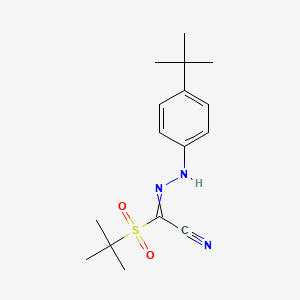![molecular formula C12H6F4O2 B1304006 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 306936-05-0](/img/structure/B1304006.png)
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is an organic compound characterized by the presence of a furan ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-(trifluoromethyl)aniline and furfural.
Diazotization: The aniline derivative undergoes diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with furfural in the presence of a copper(I) chloride catalyst to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Knoevenagel Condensation: This compound can react with active methylene compounds such as malononitrile, methyl 2-cyanoacetate, and acetophenone to form substituted alkenes.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, such as furo[3,2-b]pyrroles and furo[3,2-c]pyridines.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine and may be conducted under microwave irradiation to enhance reaction rates.
Cyclization Reactions: Often require the use of reagents like phosphorus oxychloride (POCl3) and hydrazine (NH2NH2) in the presence of a palladium catalyst.
Major Products Formed
Substituted Alkenes: Products from Knoevenagel condensation reactions.
Heterocyclic Compounds: Products from cyclization reactions, such as furo[3,2-b]pyrroles and furo[3,2-c]pyridines.
Applications De Recherche Scientifique
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: Used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules and heterocycles.
Mécanisme D'action
The mechanism of action of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity due to their electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Similar structure but lacks the fluoro substituent.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but differs in the functional groups and overall structure.
Uniqueness
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is unique due to the combination of the furan ring, fluoro, and trifluoromethyl substituents. This combination imparts distinct electronic properties, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O2/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNXGQUIJRGZRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381858 |
Source


|
| Record name | 5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-05-0 |
Source


|
| Record name | 5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)



![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)






